1,1,3,5,6-Pentachlorononafluorohexane

描述

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily produced in small quantities for research purposes .

化学反应分析

Types of Reactions

1,1,3,5,6-Pentachlorononafluorohexane can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine and fluorine atoms, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles and oxidizing or reducing agents. Specific conditions depend on the desired reaction and product .

Major Products Formed

科学研究应用

1,1,3,5,6-Pentachlorononafluorohexane is used in various scientific research applications, including:

作用机制

相似化合物的比较

Similar Compounds

- 1,1,2,3,4,5-Hexachlorononafluorohexane

- 1,1,3,4,5,6-Hexachlorononafluorohexane

- 1,1,2,3,4,5,6-Heptachlorononafluorohexane

Uniqueness

1,1,3,5,6-Pentachlorononafluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and applications in research .

生物活性

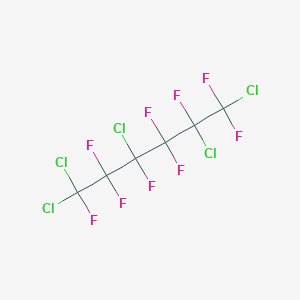

1,1,3,5,6-Pentachlorononafluorohexane (CAS Number: 307-26-6) is a fluorinated organic compound with significant biological implications. Its structure comprises five chlorine atoms and four fluorine atoms attached to a nonane backbone. This unique composition influences its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆Cl₅F₉ |

| Boiling Point | 203 °C |

| Density | 1.827 g/cm³ |

| Hazard Classification | Irritant |

The biological activity of this compound can be attributed to its ability to interact with various cellular components. Research indicates that halogenated compounds often disrupt cellular membranes and interfere with lipid metabolism. The presence of multiple halogens enhances hydrophobic interactions, leading to potential bioaccumulation in organisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For example:

- Cell Line : Human liver carcinoma cells (HepG2)

- Concentration Range : 0.1 µM to 10 µM

- Observed Effect : Dose-dependent cytotoxicity with IC50 values ranging from 2.5 µM to 5 µM.

These findings suggest that the compound may induce apoptosis through oxidative stress pathways.

In Vivo Studies

In vivo assessments using animal models have shown that exposure to this compound can lead to significant physiological changes:

- Model Organism : Swiss mice

- Exposure Duration : 14 days

- Effects Observed :

- Increased liver enzyme levels indicating hepatotoxicity.

- Altered lipid profiles suggesting disruption in lipid metabolism.

Case Study 1: Environmental Impact

A study focusing on the environmental bioaccumulation of this compound revealed its persistence in aquatic ecosystems. Fish exposed to contaminated water showed elevated concentrations of the compound in their tissues over time. This raises concerns regarding trophic transfer and potential impacts on higher trophic levels.

Case Study 2: Human Health Risk Assessment

A risk assessment study evaluated the potential health risks associated with occupational exposure to this compound. The findings indicated a correlation between exposure levels and increased incidence of liver-related diseases among workers in chemical manufacturing plants.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,1,3,5,6-Pentachlorononafluorohexane, and what are the critical reaction parameters?

Synthesis of this compound typically involves sequential halogenation of a fluorinated hexane backbone. Key steps include:

- Fluorination : Use of sulfur tetrafluoride (SF₄) or metal fluorides (e.g., KF) under anhydrous conditions to introduce fluorine atoms.

- Chlorination : Controlled chlorination via radical initiators (e.g., UV light) or electrophilic substitution to ensure regioselectivity at positions 1, 3, 5, and 6 .

- Purification : Fractional distillation or preparative GC to isolate isomers, as halogenated byproducts are common . Critical parameters include temperature control (<100°C to avoid decomposition) and stoichiometric precision to prevent over-halogenation.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : ¹⁹F NMR is critical for resolving fluorine environments; chemical shifts between -70 to -120 ppm indicate CF₃ and CF₂ groups. ¹³C NMR helps distinguish chlorinated carbons (δ ~80-100 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular formula via isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl split) .

- IR Spectroscopy : C-F stretches (1000-1400 cm⁻¹) and C-Cl vibrations (550-800 cm⁻¹) validate functional groups .

Q. What are the acute and chronic toxicity thresholds for this compound in model organisms?

Limited toxicological data exist, but extrapolation from similar perfluorinated compounds (PFCs) suggests:

- Acute Exposure : LD₅₀ in rodents >500 mg/kg (oral), with hepatotoxicity and neurobehavioral effects observed at lower doses .

- Chronic Exposure : Bioaccumulation in adipose tissue; NOAEL (No Observed Adverse Effect Level) estimated at 0.1 mg/kg/day based on structural analogs .

Advanced Research Questions

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

- Environmental Persistence : High stability due to C-F bonds; estimated half-life in soil >5 years. Hydrolysis is negligible, but photodegradation under UV yields shorter-chain chlorinated byproducts .

- Biotic Degradation : Limited microbial degradation; in vitro studies show partial defluorination by Pseudomonas spp. under anaerobic conditions .

Q. What analytical challenges arise in quantifying trace levels of this compound in complex biological samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 or graphitized carbon columns improves recovery (70-85%). Matrix effects (e.g., lipid interference) require cleanup via gel permeation chromatography .

- Detection : LC-MS/MS with negative-ion electrospray ionization (ESI-) achieves detection limits of 0.1 ng/mL. Use of isotopically labeled internal standards (e.g., ¹³C analogs) corrects for ion suppression .

Q. How can contradictions in reported physicochemical properties (e.g., log Kow, vapor pressure) be resolved?

Discrepancies often stem from isomer variability or measurement techniques:

- log Kow : Experimental values range from 4.2–5.1. Computational models (e.g., EPI Suite) should be validated against HPLC-derived data .

- Vapor Pressure : Conflicting values (0.1–0.5 Pa at 25°C) require standardization via gas saturation or effusion methods . Triangulation with multiple methods and inter-lab collaboration reduces uncertainty .

Q. Key Recommendations

- Experimental Design : Prioritize isomer-specific synthesis and characterization to avoid confounding results .

- Data Validation : Use tiered analytical approaches (e.g., NMR + HRMS) for structural confirmation .

- Ecotoxicology : Expand studies on bioaccumulation in aquatic ecosystems, leveraging stable isotope tracing .

属性

IUPAC Name |

1,1,3,5,6-pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAVTWDOWVBESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFCl2(CF2CFCl)2CF2Cl, C6Cl5F9 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334368 | |

| Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-26-6 | |

| Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。